1-cyclohexyl-3-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
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Overview
Description
N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylbenzyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl and dimethylbenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA include other thiourea derivatives and compounds with similar structural motifs, such as:
Uniqueness
What sets N-CYCLOHEXYL-N’-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA apart from similar compounds is its unique combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C20H28N4S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C20H28N4S/c1-14-9-7-8-10-17(14)13-24-16(3)19(15(2)23-24)22-20(25)21-18-11-5-4-6-12-18/h7-10,18H,4-6,11-13H2,1-3H3,(H2,21,22,25) |
InChI Key |
LICXKGWKTOUBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NC3CCCCC3)C |
Origin of Product |
United States |
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